molecular formula C21H23NO6S B6429073 methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate CAS No. 1706335-53-6

methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate

Cat. No.: B6429073
CAS No.: 1706335-53-6
M. Wt: 417.5 g/mol
InChI Key: IWPGKZBSQHVZLJ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate is a complex organic compound with a unique structure that combines a benzoate ester, a piperidine ring, and a methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoate ester. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form the sulfonyl piperidine intermediate. This intermediate is then reacted with methyl 2-bromobenzoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1H-indole: Similar structure but with an indole ring instead of a benzoate ester.

    Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and ester groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-27-15-7-9-16(10-8-15)29(25,26)17-11-13-22(14-12-17)20(23)18-5-3-4-6-19(18)21(24)28-2/h3-10,17H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPGKZBSQHVZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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